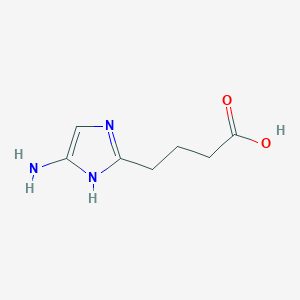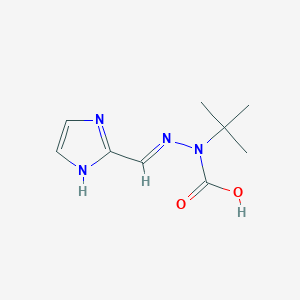
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is a chemical compound that features a triazole ring attached to a benzenesulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride typically involves the reaction of 4-chloromethylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: These are the primary products formed from nucleophilic substitution reactions.
Oxidized or Reduced Triazole Compounds: These products result from redox reactions involving the triazole ring.
Aplicaciones Científicas De Investigación
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The triazole ring can interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes . The sulfonyl chloride group enhances the compound’s reactivity, making it a valuable tool in chemical synthesis and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile: This compound features a nitrile group instead of a sulfonyl chloride group and is used as an intermediate in the synthesis of pharmaceuticals.
4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid: This compound has a carboxylic acid group and is studied for its potential anticancer properties.
Uniqueness
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution. This reactivity, combined with the biological activity of the triazole ring, makes it a versatile compound in both chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C9H8ClN3O2S |
|---|---|
Peso molecular |
257.70 g/mol |
Nombre IUPAC |
4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
Clave InChI |
YQDZJZYTULSUBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)
![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)


![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)
![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
